1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile
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Overview
Description
1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta©pyridine-4-carbonitrile is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its structure comprises a cyclopentane ring fused to a pyridine ring, with hydroxyl groups at positions 1 and 3, and a nitrile group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta©pyridine-4-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine. The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta©pyridine-4-carbonitrile can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta©pyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential pharmacological activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta©pyridine-4-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and nitrile groups play crucial roles in these interactions, potentially forming hydrogen bonds or participating in nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta(b)pyridine derivatives: These compounds share a similar bicyclic structure but differ in the position and type of substituents.
Cyclopenta©pyridine derivatives: Variations in the substitution pattern on the pyridine ring.
Uniqueness
1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta©pyridine-4-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in related compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
1-hydroxy-3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-4-7-5-2-1-3-6(5)8(12)11-9(7)13/h1-3H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWAULMHZPZWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC(=C2C1)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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